1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-ethoxycarbonylfuran-2-yl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-2-20-13(17)10-3-4-11(21-10)22(18,19)14-7-5-9(6-8-14)12(15)16/h3-4,9H,2,5-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRPMPFQBMZZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154645 | |
| Record name | 1-[[5-(Ethoxycarbonyl)-2-furanyl]sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-28-8 | |
| Record name | 1-[[5-(Ethoxycarbonyl)-2-furanyl]sulfonyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[[5-(Ethoxycarbonyl)-2-furanyl]sulfonyl]-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-{[5-(Ethoxycarbonyl)furan-2-yl]sulfonyl}piperidine-4-carboxylic acid (CAS No. 1087784-28-8) is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₁O₇S |
| Molecular Weight | 331.34 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
The structural formula indicates the presence of a piperidine ring, a furan moiety, and a sulfonyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds featuring piperidine and sulfonamide structures exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.
Antibacterial Activity
Several studies have evaluated the antibacterial efficacy of related piperidine derivatives. For instance, derivatives with similar structures demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's sulfonamide functionality is particularly linked to its antibacterial properties.
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of enzymes like acetylcholinesterase (AChE) and urease. In a comparative study, several piperidine derivatives exhibited IC₅₀ values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory potential . This suggests that the compound may serve as a lead for developing new enzyme inhibitors.
Study 1: Antibacterial and Enzyme Inhibition Evaluation
In a comprehensive evaluation involving synthesized piperidine derivatives, the compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 0.06 µg/mL. Additionally, it demonstrated strong urease inhibition with an IC₅₀ value of approximately 2.14 µM .
Study 2: Docking Studies
Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in bacterial metabolism and enzyme function. The interactions were characterized by hydrogen bonds and hydrophobic interactions, which are crucial for its biological efficacy .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
The target compound is compared to analogs with modifications in the sulfonyl-linked aromatic or heterocyclic groups. Key examples include:
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid
- CAS : 406476-31-1
- Molecular Formula : C₁₂H₁₃F₃N₂O₂
- Molecular Weight : 274.23 g/mol
- Key Differences : Replaces the ethoxycarbonyl furan with a trifluoromethyl-pyridyl group. The pyridine ring introduces basicity, while the -CF₃ group enhances lipophilicity. The melting point (162–164°C) reflects higher crystallinity compared to the target compound .
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic Acid
- CAS : 697258-72-3
- Molecular Formula : C₁₁H₁₆N₂O₅S
- Molecular Weight : 288.32 g/mol
- Key Differences : Features an isoxazole sulfonyl group. The methyl substituents on the isoxazole reduce steric hindrance compared to the bulkier furan-ethoxycarbonyl group. Purity ≥95% and a lower molecular weight suggest improved synthetic accessibility .
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic Acid
- CAS : 1858250-07-3
- Molecular Formula: C₁₃H₁₆FNO₄S
- Molecular Weight : 301.33 g/mol
- Key Differences: Substitutes the furan with a fluorobenzyl group. Like the target compound, this analog is discontinued commercially .
Functional Group Modifications
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- CAS: Not explicitly listed (see ).
- Key Differences : Lacks the sulfonyl-furan moiety, simplifying the structure. Reported properties include a Log S (aqueous solubility) of -1.3 and moderate gastrointestinal absorption, suggesting that the sulfonyl-furan group in the target compound may reduce membrane permeability .
1-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic Acid
- CAS : 735336-27-3
- Molecular Formula : C₂₀H₂₀N₄O₄S
- Molecular Weight : 412.47 g/mol
- Key Differences: Incorporates a triazole-thioether linkage instead of a sulfonyl group.
Data Table: Structural and Physicochemical Comparison
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into two primary components:
- 5-(Ethoxycarbonyl)furan-2-sulfonyl chloride : A furan derivative bearing ethoxycarbonyl and sulfonyl chloride groups at positions 5 and 2, respectively.
- Piperidine-4-carboxylic acid : A commercially available bicyclic amine with a carboxylic acid substituent at the 4-position.
The sulfonamide bond formation between these intermediates is central to the synthesis.
Synthesis of 5-(Ethoxycarbonyl)furan-2-sulfonyl Chloride
Furan Functionalization Strategies
The introduction of sulfonyl and ethoxycarbonyl groups onto the furan ring demands precise regiocontrol. Two approaches are viable:
Direct Sulfonation of Ethyl Furan-2-carboxylate
Ethyl furan-2-carboxylate serves as a starting material for introducing the sulfonyl group at position 2. Sulfonation is achieved using chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) under controlled conditions:
- Reaction Conditions :
- Solvent: Dichloromethane ($$ \text{CH}2\text{Cl}2 $$)
- Temperature: 0–5°C (to mitigate over-sulfonation)
- Duration: 2–3 hours
- Workup : The resulting sulfonic acid is treated with thionyl chloride ($$ \text{SOCl}_2 $$) to yield the sulfonyl chloride.
Oxidation of Furan Precursors
Alternative routes involve the permanganate-mediated oxidation of furan derivatives to introduce carboxylic acid groups, followed by esterification. For example, ethyl 5-formylfuran-2-carboxylate can be oxidized to the corresponding carboxylic acid and subsequently esterified with ethanol.
Synthesis Optimization and Challenges
Sulfonylation of Piperidine-4-Carboxylic Acid
Reaction Protocol
The sulfonyl chloride intermediate reacts with piperidine-4-carboxylic acid under basic conditions to form the sulfonamide bond:
$$
\text{5-(Ethoxycarbonyl)furan-2-sulfonyl chloride} + \text{Piperidine-4-carboxylic acid} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Conditions :
Workup :
Purification and Characterization
Chromatographic Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
